(1S-cis)-Cyhalothric Acid
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Overview
Description
(1S-cis)-Cyhalothric Acid is a synthetic pyrethroid compound known for its potent insecticidal properties. It is widely used in agricultural and public health applications to control a variety of insect pests. The compound is characterized by its high efficacy and relatively low toxicity to mammals, making it a popular choice in pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S-cis)-Cyhalothric Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzyl alcohol with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 35°C to 43°C to ensure the formation of the desired cis-isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (1S-cis)-Cyhalothric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(1S-cis)-Cyhalothric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of pyrethroids.
Biology: The compound is employed in studies investigating the effects of insecticides on various insect species and their resistance mechanisms.
Medicine: Research explores its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.
Mechanism of Action
The primary mechanism of action of (1S-cis)-Cyhalothric Acid involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs their open state, leading to continuous nerve impulses, paralysis, and eventual death of the insect. This selective action on insect sodium channels accounts for its high insecticidal potency and low toxicity to mammals .
Comparison with Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties but different stereochemistry.
Cypermethrin: Shares structural similarities with (1S-cis)-Cyhalothric Acid but has different isomeric forms.
Cyfluthrin: Contains a fluorine atom, which distinguishes it from this compound and affects its biological activity.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its cis-configuration is crucial for its interaction with insect sodium channels, making it more effective compared to some of its trans-isomer counterparts .
Properties
CAS No. |
122406-91-1 |
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Molecular Formula |
C₉H₁₀ClF₃O₂ |
Molecular Weight |
242.62 |
Synonyms |
(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid; [1S-[1α,3α(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopanecarboxylic Acid; |
Origin of Product |
United States |
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